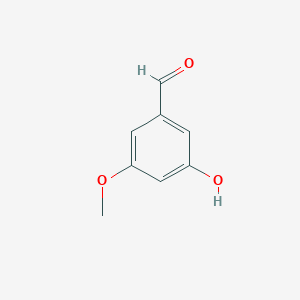
3-Hydroxy-5-methoxybenzaldehyde
Cat. No. B043286
Key on ui cas rn:
57179-35-8
M. Wt: 152.15 g/mol
InChI Key: FGQOOHJZONJGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07220773B2
Procedure details


To a solution of 60% sodium hydride (2.77 g, 69.3 mmol) in N,N-dimethylformamide (50 ml) was gradually added at 0° C. ethanethiol (7 ml), and the solution was stirred at 0° C. for 30 minutes, followed by refluxing under heating for 1 hour. The mixture was cooled to room temperature, and thereto was added 3,5-dimethoxybenzaldehyde (3.84 g, 23.1 mmol) in N,N-dimethylformamide (90 ml) and the mixture was refluxed under heating for 1 hour. The mixture was cooled to room temperature, and thereto were added a saturated aqueous sodium chloride solution (700 ml), 26% aqueous formalin solution (70 ml) and acetic acid (130 ml) in the order. The mixture was stirred, extracted with ethyl acetate. The organic layer was washed with water and an aqueous saturated sodium chloride solution in the order, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified with silica gel chromatography. (hexane:ethyl acetate=2:1) to give the subject compound (2.68 g, 17.6%).








Name
Yield
17.6%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].C(S)C.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([O:16]C)[CH:15]=1)[CH:11]=[O:12].[Cl-].[Na+].C=O>CN(C)C=O.C(O)(=O)C>[OH:16][C:14]1[CH:13]=[C:10]([CH:9]=[C:8]([O:7][CH3:6])[CH:15]=1)[CH:11]=[O:12] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.77 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.84 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1)OC
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous saturated sodium chloride solution in the order, and dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified with silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=O)C=C(C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.68 g | |
| YIELD: PERCENTYIELD | 17.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
